4-苯基苄基氯化镁

描述

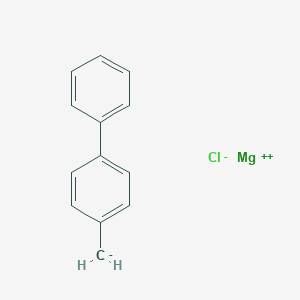

4-Phenylbenzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis. Although the provided papers do not directly discuss 4-Phenylbenzylmagnesium chloride, they do provide insights into related compounds and their reactivity. For instance, p- and m-Vinylbenzylmagnesium chlorides are discussed as initiators in polymerizations and as monomers for the preparation of macromers and polymers . Phenylmagnesium chloride is mentioned in the context of synthesizing polyfunctional benzimidazoles and indoles from nitroarenes . These studies suggest that phenylmagnesium chloride derivatives, like 4-Phenylbenzylmagnesium chloride, could be useful in similar synthetic applications.

Synthesis Analysis

The synthesis of related compounds such as p- and m-Vinylbenzylmagnesium chlorides involves the reaction of chloromethylstyrenes with magnesium in diethyl ether . This method could potentially be adapted for the synthesis of 4-Phenylbenzylmagnesium chloride by reacting 4-chloromethylbiphenyl with magnesium. The synthesis process is sensitive to the solvent and temperature, which can influence the tacticity and polydispersity of the resulting polymers .

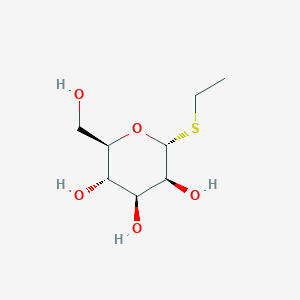

Molecular Structure Analysis

While the molecular structure of 4-Phenylbenzylmagnesium chloride is not directly discussed, the structure of similar compounds such as p- and m-Vinylbenzylmagnesium chlorides can be inferred to have a vinylbenzyl group attached to a magnesium chloride moiety . The molecular structure of these compounds plays a crucial role in their reactivity and the properties of the polymers they form.

Chemical Reactions Analysis

The chemical reactivity of phenylmagnesium chloride derivatives is highlighted by their use in the synthesis of functionalized heterocycles . The reactivity of 4-Phenylbenzylmagnesium chloride would likely be similar, with the potential to participate in reactions involving the insertion of nitrenes into sp(2) C-H bonds to yield heterocycles. Additionally, vinylbenzylmagnesium chlorides can initiate polymerizations and form macromers that can be further polymerized or copolymerized .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenylbenzylmagnesium chloride can be extrapolated from the properties of related compounds. For example, the solubility in organic solvents, reactivity with electrophiles, and the ability to initiate polymerization reactions are important characteristics of vinylbenzylmagnesium chlorides . These properties are influenced by the solvent, temperature, and the specific structure of the Grignard reagent.

科学研究应用

聚合物合成

4-苯基苄基氯化镁在新型聚合物的合成中发挥作用。例如,它有助于双官能单体的选择性活性阴离子聚合,导致具有受控分子量和窄分子量分布的聚合物的合成,如在具有丁烯基侧链的聚(St)的合成中所示(Zhang & Ruckenstein, 1999)。

有机合成

在有机合成中,这种化合物促进了各种复杂分子的形成。例如,它已被用于格氏试剂反应中将酮肟还原为环氧胺,展示了它在化学转化中的多功能性(Imai, Kawazoe, & Taguchi, 1976)。

材料科学

在材料科学中,4-苯基苄基氯化镁有助于创建向列相材料。它在合成烯基甲苯中的实用性,形成向列相,突显了它在开发具有特定光学性质的材料中的作用(Adomėnas, Adomėnienė, Gleiznys, & Miyazawa, 1998)。

催化和聚合

这种化合物在催化和聚合过程中也很重要。它被用作聚合物化学中的引发剂,显示了它在创建具有特定特性的大分子和聚合物中的适用性(Hatada, Nakanishi, Ute, & Kitayama, 1986)。

发光特性

在研究发光特性时,4-苯基苄基氯化镁被用于合成表现出独特发光特性的金属配合物。这对于开发新的发光材料具有重要意义(Romain et al., 2014)。

高自旋多重性有机分子

它在高自旋多重性有机分子的合成中发挥作用,有助于推动有机铁磁体的理解和发展(Teki et al., 1983)。

属性

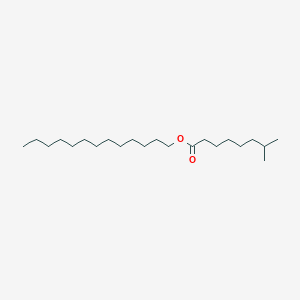

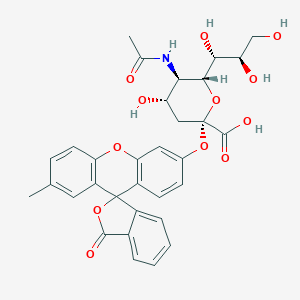

IUPAC Name |

magnesium;1-methanidyl-4-phenylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11.ClH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEYKWBNXWCAQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylbenzylmagnesium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。